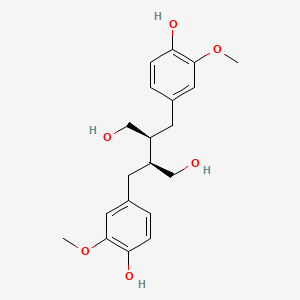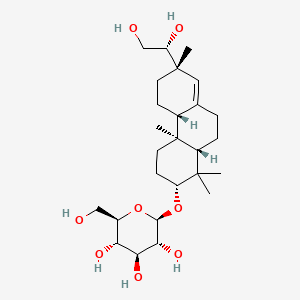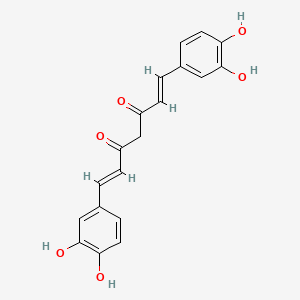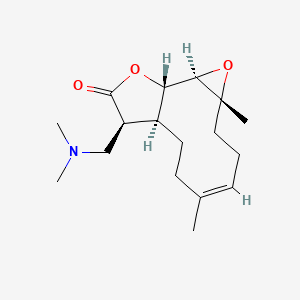
Catharanthine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .Wissenschaftliche Forschungsanwendungen
Pharmacognosy and Biotechnology
Catharanthus roseus is renowned for its pharmacognostical aspects, including its historical, botanical, phytochemical, and analytical significance. The plant's low natural yield of catharanthine and other therapeutically valuable alkaloids, such as vinblastine and vincristine, has propelled it to become one of the most studied medicinal plants. This research focus has led to Catharanthus roseus being a model system for biotechnological studies on plant secondary metabolism. Efforts have been directed towards exploring alternative production systems, such as in vitro culture of C. roseus cells, and genetic manipulation of the alkaloid biosynthetic pathway to enhance production levels. There's also interest in producing these alkaloids or their precursors in other organisms, like yeast, indicating the broad scientific spin-off from research on C. roseus (van der Heijden et al., 2004).
Alkaloid Biosynthesis and Regulation
The biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus have been a significant research area, with studies focusing on both early and late steps of the pathway. Discoveries include the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway leading to terpenoids and the cloning of several genes involved in the alkaloid pathway. Manipulation of these biosynthetic pathways, through precursor feeding and metabolic engineering, aims to increase the productivity of these alkaloids, underscoring the ongoing interest in unraveling and harnessing the genetic and enzymatic intricacies of Catharanthus roseus (El-Sayed & Verpoorte, 2007).
Breeding for Alkaloid Production
Efforts to understand and improve the biosynthesis of Catharanthus alkaloids also extend to plant breeding. Despite the comprehensive phytochemical and biotechnological research, breeding varieties of Catharanthus roseus with higher concentrations of anti-cancer alkaloids remains a vital approach to meet the demand for these compounds and reduce their production costs. Genetic improvement through induced polyploidy, mutagenesis, and the use of molecular markers for selection highlights the multifaceted strategies employed to enhance alkaloid yields in Catharanthus roseus plants (Kulkarni et al., 2016).
Metabolic Engineering and Alkaloid Quantification
Research into metabolic engineering of Catharanthus roseus has provided insights into the regulation of alkaloid pathways and identified potential rate-limiting steps. Studies utilizing hairy root cultures to examine the effects of environmental stimuli on alkaloid metabolism underscore the potential of applying advanced biotechnological approaches to enhance alkaloid production. This focus on metabolic engineering aims to optimize the production of medicinally valuable alkaloids through a better understanding of the plant's metabolic pathways and the development of more efficient production systems (Shanks et al., 1998).
Wirkmechanismus
Target of Action
Catharanthine tartrate primarily targets the voltage-operated L-type Ca2+ channel (VOCC) . These channels are found in cardiomyocytes and vascular smooth muscle cells (VSMCs), playing a crucial role in regulating heart rate and blood pressure .
Mode of Action
This compound interacts with its targets by inhibiting the VOCC . This inhibition disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts the cell cycle by interfering with mitotic spindle formation . Additionally, it inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . This compound also influences the autophagy pathway, upregulating the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .
Result of Action
The inhibition of VOCC by this compound results in lowered blood pressure and heart rate . It also triggers apoptosis in HepG2 cells in a dose-dependent manner . Moreover, it has been found to have anti-cancer activity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Catharanthine tartrate plays a significant role in biochemical reactions, particularly in the context of its anticancer properties. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with microtubules, where this compound inhibits their assembly, disrupting the mitotic spindle formation and thereby interfering with cell division . Additionally, this compound inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP levels can influence various signaling pathways and cellular processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In liver carcinoma cells (HepG2), this compound induces apoptosis and autophagy . It reduces oxidative stress and triggers cell death in a dose-dependent manner. The compound upregulates the expression of autophagy-related genes such as LC3, Beclin1, and ULK1 . Furthermore, this compound increases the levels of sirtuin-1, a known autophagy inducer, while decreasing the expression of Akt compared to untreated cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It disrupts the cell cycle by interfering with mitotic spindle formation, which is crucial for cell division . This compound also inhibits phosphodiesterase activity, leading to elevated cAMP levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn can phosphorylate various target proteins, influencing numerous cellular processes. Additionally, this compound has been shown to interact with the mammalian target of rapamycin (mTOR) pathway, inhibiting mTOR and thereby inducing autophagic necrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been observed to induce sustained autophagy and apoptosis in HepG2 cells . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving hepatocellular carcinoma models, this compound has been shown to reduce oxidative stress and induce apoptosis in a dose-dependent manner . Higher doses of this compound result in a more significant reduction in oxidative stress markers and an increase in apoptotic cell death. At very high doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It is synthesized from strictosidine, a key intermediate in the terpenoid indole alkaloid pathway . The compound interacts with various enzymes and cofactors involved in this pathway, including strictosidine synthase and strictosidine glucosidase . These interactions influence the metabolic flux and levels of metabolites within the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In Catharanthus roseus, the overexpression of the catharanthine transporter CrTPT2 has been shown to significantly increase the accumulation of catharanthine . This suggests that the timely removal of catharanthine from its site of synthesis is critical for its effective production and distribution within the plant. Similar mechanisms may be involved in its transport and distribution within animal cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. In Catharanthus roseus, catharanthine is localized in idioblast and laticifer cells, which are specialized for the storage and transport of alkaloids . The compound’s localization within these cells is crucial for its biosynthesis and accumulation. In animal cells, this compound may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Catharanthine tartrate involves the conversion of catharanthine to vindoline, followed by the conversion of vindoline to vinblastine, and finally the conversion of vinblastine to Catharanthine tartrate.", "Starting Materials": [ "Catharanthine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Ammonium chloride", "Vinblastine sulfate", "Tartaric acid" ], "Reaction": [ "Catharanthine is oxidized to vindoline using acetic acid, hydrogen peroxide, and sodium hydroxide.", "Vindoline is converted to vinblastine using methanol, ethyl acetate, and ammonium chloride.", "Vinblastine is converted to Catharanthine tartrate using tartaric acid." ] } | |
CAS-Nummer |
4168-17-6 |
Molekularformel |
C25H30N2O8 |
Molekulargewicht |
486.51 |
Synonyme |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
Herkunft des Produkts |
United States |
Q & A
Q1: Can you describe the structural characteristics of Catharanthine Tartrate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they highlight its use in synthesizing Vinorelbine Tartrate. [, ] The studies utilize UV spectrometry and fluorescence spectrometry to investigate the interaction of this compound with DNA, suggesting the presence of chromophores within its structure. [, , ] Further spectroscopic data would be needed for a complete structural characterization.
Q2: How does the presence of Se(IV) affect the interaction between this compound and DNA?
A3: Research indicates that Se(IV) significantly influences the binding dynamics between this compound and DNA. [, ] It alters the primary binding force from hydrogen bonding and van der Waals forces to electrostatic forces. [, ] This shift in interaction is further supported by the change in binding mode from groove binding to electrostatic binding. [, ] Additionally, UV spectroscopy and binding constant analysis suggest that Se(IV) might inhibit the binding of this compound to DNA. [, ]
Q3: Are there any Quantitative Structure-Property Relationship (QSPR) models developed for this compound or related alkaloids?
A4: Research has explored QSPR models to predict the retention time of various alkaloids, including vindoline, this compound, and vinblastine sulfate, using Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). [] These models, based on descriptors like average complementary information content and min exchange energy for a C-O bond, provide valuable insights into the separation behavior of these alkaloids, which could be beneficial for drug screening and development. []
Q4: What are the primary applications of this compound in pharmaceutical synthesis?
A5: this compound is a crucial starting material in the synthesis of Vinorelbine Tartrate, a chemotherapeutic agent. [, ] New synthetic methods aim to improve the yield and cost-effectiveness of this process. [, ] The research emphasizes the significance of this compound's purity for efficient Vinorelbine Tartrate production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)




